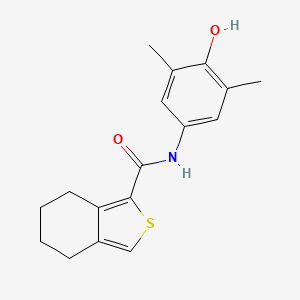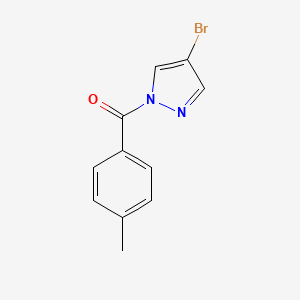![molecular formula C23H20ClN3O2 B5593014 N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5593014.png)
N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide involves multi-step chemical reactions. For example, the synthesis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine showcases a complex reaction pathway starting from 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6- methylpyridazine-3-carboxylic acid, highlighting the intricate steps required to incorporate the chlorophenyl and carbonylhydrazine moieties (Zou Xia, 2001).
Molecular Structure Analysis
The molecular structure of compounds containing hydrazinecarboxamide groups often exhibits significant features such as crystal packing and intermolecular hydrogen bonding. The crystal structure of related compounds, such as N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, provides insight into the molecular arrangement, showcasing the planarity of the hydrazinecarboxamide unit and the dihedral angles formed with the chlorophenyl group (R. Kant et al., 2012).
Chemical Reactions and Properties
The reactivity of compounds containing the N-(4-chlorophenyl) moiety and hydrazinecarboxamide group can be influenced by various factors including the presence of substituents and the molecular structure. Studies such as the interaction of hydrazine-1,2-bis(diphenylborane) with aldehydes, ketones, and nitriles reveal the complexity of reactions these compounds can undergo, highlighting their versatility in organic synthesis (T.-T. Wang & K. Niedenzu, 1972).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. For instance, the synthesis and characterization of N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides highlight the impact of substituents on these properties, which can influence their application potential (Amena Ali et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and stability under various conditions, are essential for the application of these compounds in synthesis and potential industrial applications. Research into the reaction of diphenyl ditelluride with 2,3-dichloroprop-1-ene provides insight into the chemical behavior of related compounds, showcasing the pathways and products formed under specific conditions (E. Levanova et al., 2014).
科学的研究の応用
Hydrazine Derivatives in Scientific Research
Hydrazine derivatives, including N-alkylphenothiazines and their applications in metal complexes, have been extensively studied. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Their ability to coordinate with metals makes them of interest for the synthesis of new derivatives and the exploration of their properties and applications in fields such as pharmacology and materials science (Krstić et al., 2016).
In the context of antitubercular activity, some hydrazinecarboxamide derivatives have been evaluated against various strains of Mycobacterium tuberculosis, showing significant activity and highlighting the potential for designing new anti-TB compounds (Asif, 2014).
Another area of interest is the development of electrochemical sensors and biosensors based on redox polymers and carbon nanotubes, demonstrating the role of hydrazine derivatives in enhancing the performance of these devices. The combination of phenazine/triphenylmethane polymers with carbon nanotubes, for instance, leads to improved sensing devices due to their complementary electrical, electrochemical, and mechanical properties (Barsan et al., 2015).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,2-diphenylcyclopropanecarbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2/c24-18-11-13-19(14-12-18)25-22(29)27-26-21(28)20-15-23(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMMTRQZJSSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5592942.png)
![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5592957.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)
![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5592969.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)
![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)
![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)
![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)
![methyl {[2-(acetylamino)-5-bromo-6-methyl-4-pyrimidinyl]thio}acetate](/img/structure/B5593025.png)
